5-Nitroisophthalamide chemical properties and structure
5-Nitroisophthalamide chemical properties and structure
An In-Depth Technical Guide to 5-Nitroisophthalamide: Chemical Properties, Structure, and Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of 5-Nitroisophthalamide and its derivatives, compounds of significant interest in the pharmaceutical industry. We will delve into the core chemical properties, molecular structure, and established synthetic pathways. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also field-proven insights into the causality behind experimental choices and analytical validation. The primary focus will be on its critical role as a synthetic intermediate for non-ionic X-ray contrast media, providing a self-validating framework for its synthesis and characterization.
Introduction: The Significance of Nitroaromatic Intermediates
In the landscape of medicinal chemistry and drug development, the nitro group (–NO₂) is a versatile functional group that can profoundly influence a molecule's physicochemical and electronic properties. While sometimes associated with toxicity, the strategic incorporation of a nitro group is a key step in the synthesis of numerous active pharmaceutical ingredients (APIs). The electron-withdrawing nature of the nitro group can activate aromatic rings for subsequent reactions or serve as a precursor to an amino group via reduction, a common step in building complex molecular scaffolds.
5-Nitroisophthalamide and its parent compound, 5-nitroisophthalic acid, are prime examples of such critical intermediates. Their structure, featuring a benzene ring substituted with two carboxamide groups and a nitro group, makes them essential building blocks. Most notably, they are pivotal in the industrial synthesis of iodinated contrast agents, which are indispensable for modern medical imaging techniques like computed tomography (CT) scans. This guide will elucidate the chemical nature of 5-Nitroisophthalamide, providing the foundational knowledge required for its effective use in a research and development setting.
Molecular Structure and Physicochemical Properties
The utility of a chemical intermediate is fundamentally dictated by its structure and physical characteristics. Understanding these properties is crucial for designing synthetic routes, developing purification strategies, and ensuring proper handling.
Chemical Structure Elucidation
5-Nitroisophthalamide is a benzene dicarboxamide where the carboxamide groups are at positions 1 and 3, and the nitro group is at position 5 of the aromatic ring.
Caption: General workflow for the synthesis and purification of N¹,N³-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide.
Detailed Experimental Protocol: Synthesis of N¹,N³-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide
This protocol is a representative synthesis adapted from established patent literature. [1]The causality behind each step is explained to provide a deeper understanding.
Materials:
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Dimethyl 5-nitroisophthalate (1.00 mole)
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2,3-dihydroxypropylamine (2.10 moles)
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2-Methoxyethanol (as solvent)
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Sodium metal (catalytic amount)
Procedure:
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Catalyst Preparation: Under an inert nitrogen atmosphere, add a small piece of sodium metal (~1 g) to 800 mL of 2-methoxyethanol in a suitable reaction vessel. Stir at ambient temperature until the sodium has completely dissolved to form sodium methoxide.
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Rationale: The sodium methoxide acts as a base catalyst, deprotonating the amine to increase its nucleophilicity, thereby accelerating the amidation reaction.
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Reactant Charging: To the catalyst solution, add 2,3-dihydroxypropylamine (2.10 moles). The slight molar excess of the amine (ratio of ~2.1:1 amine to diester) helps to drive the reaction to completion and minimize the presence of unreacted diester and mono-amide intermediates. [2]3. Reaction Initiation: Add dimethyl 5-nitroisophthalate (1.00 mole) to the mixture.
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Thermal Reaction: Heat the reaction mixture to reflux (approx. 108°C) for 3-4 hours. [2][1] * Rationale: The elevated temperature provides the necessary activation energy for the nucleophilic acyl substitution. Refluxing ensures a consistent reaction temperature without solvent loss.
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Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting diester spot and the appearance of the product spot indicate reaction completion. A key validation checkpoint is the minimal presence of the mono-amide intermediate. [1]
Purification and Isolation
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Solvent Removal: After the reaction is complete, remove the 2-methoxyethanol solvent by distillation under reduced pressure. This will leave a crude oil or solid residue. [2]2. Recrystallization: Dissolve the crude product in a minimal amount of hot deionized water. Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization.
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Rationale: Recrystallization is a highly effective method for purifying solid compounds. The desired product is less soluble in the cold solvent than the impurities, allowing it to crystallize out in a pure form.
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Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum at 60°C to a constant weight.
Spectroscopic and Chromatographic Analysis
Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug development. A combination of spectroscopic and chromatographic techniques provides a robust, self-validating analytical system.
Rationale for Analytical Techniques
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Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule. [3][4]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework, confirming the precise arrangement of atoms. [4][5]* Mass Spectrometry (MS): Determines the molecular weight of the compound and can offer structural clues from fragmentation patterns. [3][5]* High-Performance Liquid Chromatography (HPLC): Quantifies the purity of the compound, separating it from any unreacted starting materials or byproducts. [2]
Expected Spectroscopic Profile (N¹,N³-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide)
The following table outlines the expected signals. Analyzing the spectrum for these specific peaks validates the successful synthesis of the target structure.
| Technique | Expected Signals | Rationale |
| FTIR | Broad peak ~3300-3400 cm⁻¹ (O-H, N-H stretch); ~1640 cm⁻¹ (C=O, Amide I); ~1530 & ~1350 cm⁻¹ (N-O stretch, NO₂) | Confirms the presence of hydroxyl, amide, and nitro functional groups. [3][6] |
| ¹H NMR | Signals in the aromatic region (~8-9 ppm); Amide N-H protons; Methylene (-CH₂-) and methine (-CH-) protons from the dihydroxypropyl chains. | The specific chemical shifts and splitting patterns of the aromatic protons confirm the 1,3,5-substitution pattern. Signals from the side chains confirm their attachment. [7][8] |
| ¹³C NMR | Aromatic carbon signals (~120-150 ppm); Carbonyl carbon (~165 ppm); Signals for the carbons in the dihydroxypropyl chains. | Confirms the carbon skeleton of the molecule. [7] |
| Mass Spec (EI-MS) | Molecular Ion Peak (M⁺) at m/z = 357. | Confirms the molecular weight of the compound. [9][10] |
Chromatographic Purity Assessment (HPLC)
Protocol Standard:
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Validation: A pure sample should yield a single major peak. Purity is typically reported as the area percentage of the main peak. For pharmaceutical intermediates, purity should exceed 98-99%. [2]
Applications in Drug Development
The primary application of 5-nitroisophthalamide derivatives is as a key intermediate in the synthesis of non-ionic, iodinated X-ray contrast agents. [2][11]
Intermediate for Iodinated Contrast Agents
Compounds like Iohexol and Ioversol are complex molecules that require a central scaffold onto which iodine atoms and solubilizing groups are attached. The synthesis starts with a derivative like N¹,N³-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide. The synthetic sequence is typically:
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Reduction: The nitro group is reduced to an amine (5-amino-N,N'-bis(R)isophthalamide). [1][11]This is a critical step, transforming the electron-withdrawing nitro group into a nucleophilic amino group.
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Iodination: The resulting aniline derivative is highly activated, allowing for the facile electrophilic substitution of iodine atoms onto the aromatic ring at the 2, 4, and 6 positions.
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Alkylation: The newly formed amino group is then alkylated to further enhance the molecule's properties, particularly its hydrophilicity and biological inertness.
The dihydroxypropyl side chains are crucial for imparting the high water solubility and low osmolality required for safe intravenous administration of the final contrast agent.
Potential for Other Nitro-Based Therapeutics
While its role in contrast media is most prominent, the 5-nitroisophthalamide scaffold is relevant to broader drug discovery. Nitroaromatic compounds are investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties. [6][12][13]The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors or certain bacterial colonies, to produce cytotoxic species. This makes 5-nitroisophthalamide a potentially interesting starting point for designing targeted prodrugs.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols are mandatory. Information is generally derived from the Safety Data Sheet (SDS) for the parent acid or related compounds. [14][15][16]
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Handling: Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [14][16]Avoid formation of dust and aerosols. [16]Use in a well-ventilated area or under a chemical fume hood. [15]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [14][15][17]Store away from incompatible materials such as strong oxidizing agents. [14][15]* Fire Safety: In case of fire, use appropriate extinguishing media. Firefighters should wear self-contained breathing apparatus, as thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx) and carbon monoxide (CO). [14][17]* First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. [15]If inhaled, move to fresh air. [15]If ingested, seek immediate medical assistance. [14]
Conclusion
5-Nitroisophthalamide is more than just a chemical on a shelf; it is a foundational component in the synthesis of life-saving diagnostic agents. Its chemical properties are well-suited for multistep synthetic pathways, and its analysis is straightforward with modern spectroscopic and chromatographic techniques. This guide provides a framework for understanding and utilizing this important intermediate, grounded in the principles of causality and self-validation essential for the high standards of pharmaceutical research and development.
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